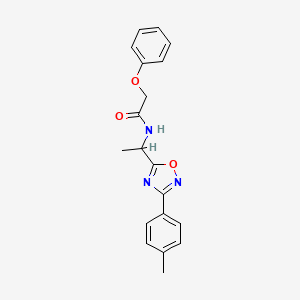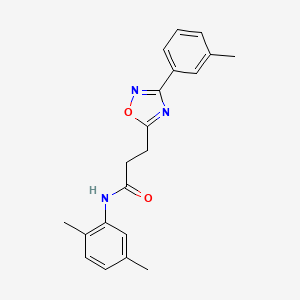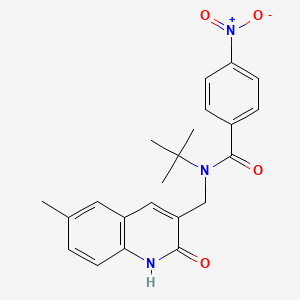
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide, also known as DPN, is a compound that has been widely studied in scientific research for its potential applications in various fields such as pharmacology, biochemistry, and physiology. This compound is a selective estrogen receptor modulator (SERM) that has been shown to exhibit both agonistic and antagonistic effects on estrogen receptors in different tissues.
Wirkmechanismus
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide exerts its effects on estrogen receptors by binding to them and inducing conformational changes that result in either agonistic or antagonistic effects depending on the tissue type. In breast cancer cells, this compound has been shown to exhibit anti-proliferative effects by inducing cell cycle arrest and apoptosis. In osteoblasts, this compound has been shown to promote bone formation by stimulating osteoblast differentiation and mineralization. In cardiovascular cells, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular disease. In neurons, this compound has been shown to protect against oxidative stress and excitotoxicity, which are key factors in the development of neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects depending on the tissue type. In breast cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In osteoblasts, this compound has been shown to stimulate bone formation and mineralization. In cardiovascular cells, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular disease. In neurons, this compound has been shown to protect against oxidative stress and excitotoxicity, which are key factors in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments is its selectivity for estrogen receptors, which allows for the study of specific tissue types without affecting other tissues. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to 3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide. One area of interest is the potential use of this compound in the treatment of breast cancer, osteoporosis, cardiovascular disease, and neurodegenerative diseases. Another area of interest is the development of more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound in different tissues and to identify any potential side effects or interactions with other drugs.
Synthesemethoden
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-phenoxyphenylboronic acid with 3,5-dimethoxybenzoyl chloride in the presence of a palladium catalyst, followed by a reduction step using sodium borohydride. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide has been extensively studied in scientific research for its potential applications in various fields such as pharmacology, biochemistry, and physiology. Some of the key areas of research include breast cancer, osteoporosis, cardiovascular disease, and neuroprotection.
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c31-28(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)30-29-20-25-18-10-11-19-26(25)32-21-22-12-4-1-5-13-22/h1-20,27H,21H2,(H,30,31)/b29-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWWSPPCECILBP-BRPDVVIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N\NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)


